

An In-Depth Technical Guide to 5-Bromo-6-chloro-1H-indazole

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Compound of Interest

Compound Name: *5-Bromo-6-chloro-1H-indazole*

Cat. No.: *B178941*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. As a privileged structure, it is a key component in numerous therapeutic agents, particularly in the realm of oncology. This technical guide focuses on a specific derivative, **5-Bromo-6-chloro-1H-indazole** (CAS No: 1260382-77-1), a halogenated indazole with significant potential as a building block in the synthesis of novel bioactive molecules. The strategic placement of bromine and chlorine atoms on the indazole core offers multiple avenues for synthetic diversification, making it a compound of high interest for structure-activity relationship (SAR) studies in drug discovery.

The IUPAC name for the compound is **5-Bromo-6-chloro-1H-indazole**.^[1]

Physicochemical Properties and Data

Quantitative data for **5-Bromo-6-chloro-1H-indazole** is summarized below. While experimental spectral data is not readily available in the public domain, predicted values based on the analysis of structurally analogous compounds are provided. Commercial suppliers may offer comprehensive analytical data upon request.^[2]

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrClN ₂	[1] [3]
Molecular Weight	231.48 g/mol	[3]
CAS Number	1260382-77-1	[1]
Predicted ¹ H NMR	See Table 2	Predicted
Predicted ¹³ C NMR	See Table 3	Predicted
Mass Spectrometry	See Table 4	Predicted

Table 2: Predicted ¹H NMR Spectral Data for **5-Bromo-6-chloro-1H-indazole** (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.5	br s	1H	N1-H
~8.2	s	1H	C3-H
~8.0	s	1H	C4-H
~7.8	s	1H	C7-H

Table 3: Predicted ¹³C NMR Spectral Data for **5-Bromo-6-chloro-1H-indazole** (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~141.0	C7a
~134.0	C3
~128.0	C6
~122.0	C4
~120.0	C3a
~115.0	C7
~113.0	C5

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-6-chloro-1H-indazole**

Ion	m/z (relative intensity, %)
[M] ⁺	230/232/234 (Isotopic pattern for Br and Cl)
[M-Br] ⁺	151/153
[M-Cl] ⁺	195/197

Experimental Protocols

While a specific protocol for the synthesis of **5-Bromo-6-chloro-1H-indazole** is not explicitly detailed in the reviewed literature, a robust synthetic route can be proposed based on well-established methods for indazole synthesis, particularly the diazotization and cyclization of substituted 2-methylanilines.[\[4\]](#)[\[5\]](#)

Proposed Synthesis of **5-Bromo-6-chloro-1H-indazole**

The proposed synthesis starts from the commercially available 4-bromo-5-chloro-2-methylaniline. The key steps involve acetylation of the amino group, followed by diazotization and intramolecular cyclization to form the indazole ring, and subsequent deacetylation.

Step 1: Acetylation of 4-bromo-5-chloro-2-methylaniline

- In a round-bottom flask, dissolve 4-bromo-5-chloro-2-methylaniline in glacial acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add acetic anhydride to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Pour the reaction mixture into ice-water to precipitate the acetylated product.
- Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-bromo-5-chloro-2-methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

- Suspend the N-(4-bromo-5-chloro-2-methylphenyl)acetamide in a suitable solvent such as chloroform.
- Add potassium acetate and isoamyl nitrite.
- Heat the mixture to reflux and maintain for 18-24 hours.^[4]
- Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
- Once the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Purification

- Remove the solvent under reduced pressure.
- Add a solution of hydrochloric acid and heat the mixture to facilitate the hydrolysis of the intermediate.
- Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude **5-Bromo-6-chloro-1H-indazole**.

- Filter the crude product, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product.

Biological and Medicinal Context

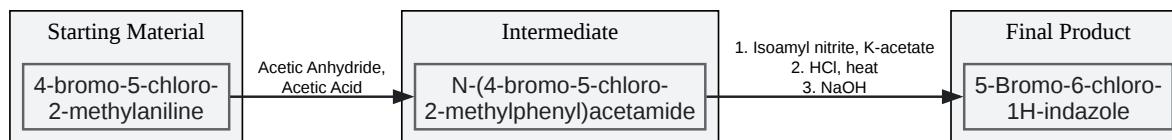
The indazole core is a well-established pharmacophore in modern drug discovery, with numerous derivatives approved for clinical use, particularly as kinase inhibitors in oncology.^[6] ^[7] Indazole-containing drugs such as Axitinib and Pazopanib are potent inhibitors of various tyrosine kinases involved in tumor angiogenesis and proliferation.

While the specific biological activity of **5-Bromo-6-chloro-1H-indazole** has not been extensively reported, its structural features suggest it is a valuable intermediate for the synthesis of kinase inhibitors. The presence of two halogen atoms at positions 5 and 6 allows for selective functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore different regions of the kinase ATP-binding pocket.

Notably, derivatives of 6-chloro-1H-indazole have been investigated as inhibitors of Protein Kinase B (Akt), a key node in cell survival and proliferation signaling pathways.^[8] This suggests that **5-Bromo-6-chloro-1H-indazole** could serve as a starting point for the development of novel Akt inhibitors or inhibitors of other related kinases.

Visualizations

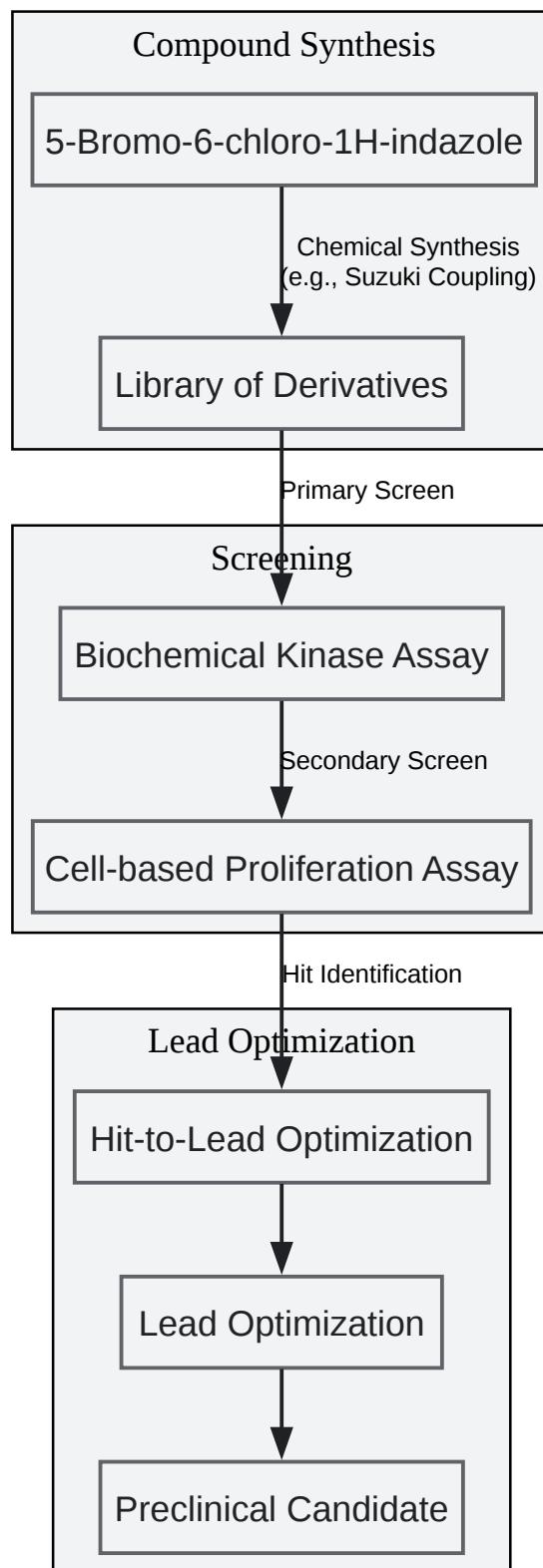
Proposed Synthetic Pathway



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Caption: Proposed synthesis of **5-Bromo-6-chloro-1H-indazole**.

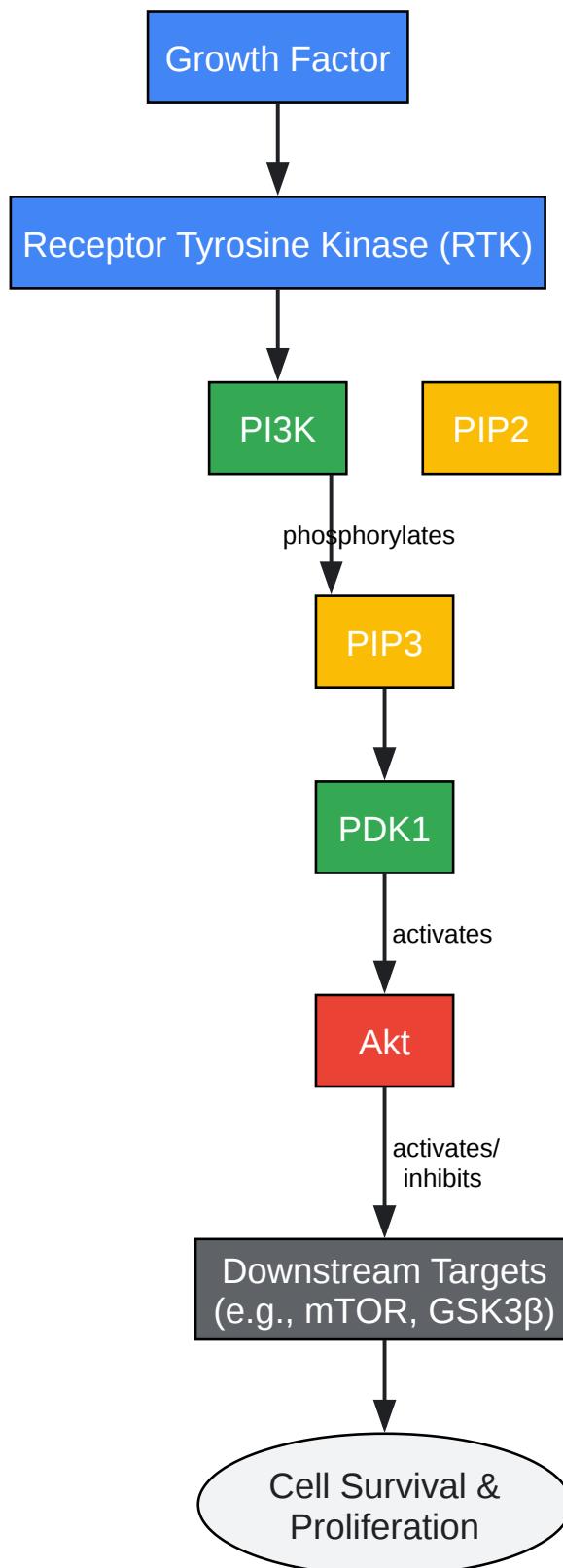
General Kinase Inhibition Workflow



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Caption: A general workflow for kinase inhibitor discovery.

Simplified PI3K/Akt Signaling Pathway



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Caption: A simplified representation of the PI3K/Akt signaling pathway.

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